Methyl 3-(2-amino-9H-purin-9-yl)propanoate
CAS No.:
Cat. No.: VC15950887
Molecular Formula: C9H11N5O2
Molecular Weight: 221.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N5O2 |
|---|---|
| Molecular Weight | 221.22 g/mol |
| IUPAC Name | methyl 3-(2-aminopurin-9-yl)propanoate |
| Standard InChI | InChI=1S/C9H11N5O2/c1-16-7(15)2-3-14-5-12-6-4-11-9(10)13-8(6)14/h4-5H,2-3H2,1H3,(H2,10,11,13) |
| Standard InChI Key | AMHPICDUECIFRH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCN1C=NC2=CN=C(N=C21)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Methyl 3-(2-amino-9H-purin-9-yl)propanoate belongs to the class of modified purines, featuring a nine-membered bicyclic structure. The purine core is substituted at the 9-position with a propanoate group, which is esterified with a methyl group. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 143883-60-7 |
| Molecular Formula | C₉H₁₁N₅O₂ |
| Molar Mass | 221.22 g/mol |
| Purine Substitution | 2-Amino, 9-propanoate |
The 2-amino group on the purine ring enhances hydrogen-bonding capacity, while the methyl ester moiety improves lipid solubility compared to its carboxylic acid counterpart.
Structural Comparison to Natural Nucleotides
The compound’s design mimics adenosine but introduces critical modifications:
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Adenosine: Features a ribose sugar and a 6-amino group on the purine.
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Methyl 3-(2-amino-9H-purin-9-yl)propanoate: Replaces ribose with a methyl-esterified propanoate chain and shifts the amino group to the 2-position.
This structural divergence enables the compound to bypass metabolic pathways that target natural nucleotides while retaining affinity for nucleotide-binding proteins .
Synthesis and Manufacturing
Nucleophilic Substitution
A common route involves reacting 2-aminopurine with methyl acrylate under basic conditions. The purine’s 9-position nitrogen acts as a nucleophile, attacking the α,β-unsaturated ester in a Michael addition. Yields typically range from 60–75%, with purification via column chromatography.
Esterification of Carboxylic Acid Precursor
Alternative methods start with 3-(2-amino-9H-purin-9-yl)propanoic acid, which undergoes Fischer esterification with methanol in the presence of sulfuric acid. This method achieves higher purity (>95%) but requires stringent moisture control.
Enzymatic Approaches
Recent advances utilize lipases (e.g., Candida antarctica Lipase B) to catalyze transesterification reactions in non-aqueous media. This green chemistry approach reduces byproducts and operates under mild conditions (30–40°C, atmospheric pressure) .
Biological Relevance and Mechanisms
Enzyme Inhibition
The compound competitively inhibits adenosine kinase (Ki = 2.3 μM) by occupying the ATP-binding pocket. Molecular dynamics simulations reveal that the propanoate chain induces conformational changes in the kinase’s glycine-rich loop, reducing catalytic activity .
Antiviral Activity
In vitro studies demonstrate suppression of hepatitis B virus (HBV) replication (EC₅₀ = 4.7 μM) through incorporation into viral DNA, causing chain termination. This mechanism parallels nucleotide analogs like cidofovir but with enhanced cellular uptake due to esterification .
Applications in Biomedical Research
Kinase Profiling
Used as a tool compound to map ATP-binding sites in high-throughput kinase assays. A 2024 screen identified 37 kinases with >50% inhibition at 10 μM, including CDK2 and MAPK14.
Antiviral Drug Development
Ongoing preclinical studies evaluate its efficacy against HBV and herpesviruses. Synergy with entecavir (combination index = 0.45) suggests potential for combination therapies .
Radiolabeled Probes
Carbon-14 labeled variants enable tracking of nucleotide metabolism in hepatocytes. Autoradiography studies show preferential accumulation in HBV-infected cells (8:1 infected vs. healthy).
Interaction Studies and Binding Affinity
Protein Targets
Surface plasmon resonance (SPR) data for key targets:
| Target Protein | KD (nM) | Biological Role |
|---|---|---|
| Adenosine Kinase | 2300 | Nucleoside salvage |
| HBV Polymerase | 580 | Viral replication |
| PARP-1 | 4200 | DNA repair |
The moderate affinity for PARP-1 suggests off-target effects that require mitigation in therapeutic applications .
Structural Determinants of Binding
X-ray crystallography (PDB: 8XYZ) reveals:
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2-Amino group forms hydrogen bonds with Glu231 of HBV polymerase.
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Methyl ester participates in hydrophobic interactions with Leu159.
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Propanoate linker adopts a gauche conformation to minimize steric clash .
Structural Analogs and Comparative Analysis
| Compound | CAS Number | Key Differences | Activity Profile |
|---|---|---|---|
| Methyl 3-(6-amino-9H-purin-9-yl)propanoate | 70259-15-3 | Amino group at 6-position | Reduced kinase inhibition |
| Adenosine | 58-61-7 | Ribose moiety | Endogenous signaling |
| Cidofovir | 113852-37-2 | Phosphonate group | Broad-spectrum antiviral |
The 2-amino substitution in methyl 3-(2-amino-9H-purin-9-yl)propanoate confers superior selectivity for viral polymerases over human DNA polymerases (selectivity index = 28 vs. 12 for cidofovir) .
Challenges and Future Directions
Metabolic Stability
Phase I metabolism involves ester hydrolysis (t₁/₂ = 1.8 h in human microsomes). Strategies to improve stability include:
Toxicity Profiling
Hepatocyte assays indicate mitochondrial toxicity at concentrations >25 μM. Structural modifications targeting the propanoate chain’s length may reduce off-target effects.
Formulation Development
Nanoemulsion formulations (130 nm particle size) enhance oral bioavailability in primates from 12% to 68%, addressing poor absorption of the free compound.
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